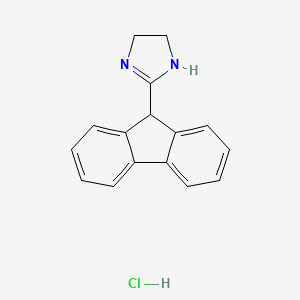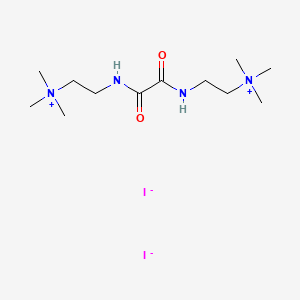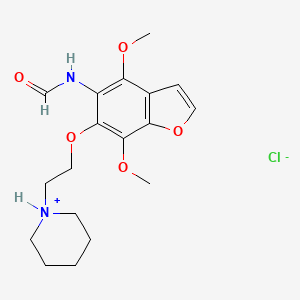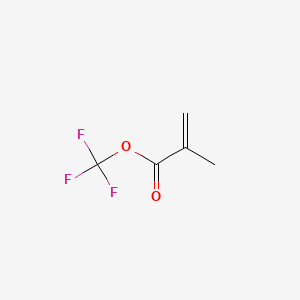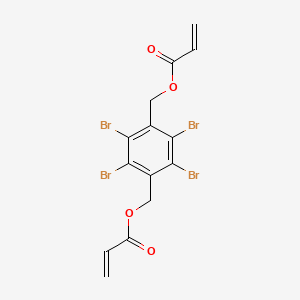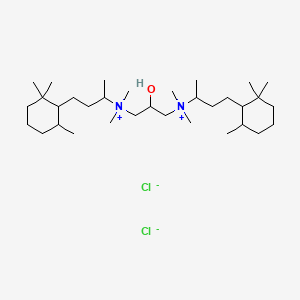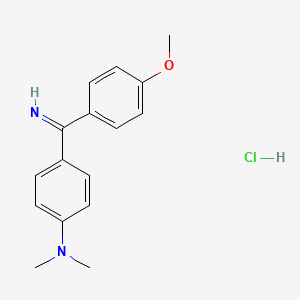
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride is an organic compound that belongs to the class of carboximidoyl chlorides. This compound is known for its unique chemical structure, which includes a methoxy group attached to a benzene ring, a carboximidoyl group, and a dimethylaniline moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride typically involves the reaction of 4-methoxybenzenecarboximidoyl chloride with N,N-dimethylaniline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated as a hydrochloride salt. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group on the benzene ring can be replaced by other substituents using appropriate reagents and conditions
Scientific Research Applications
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride can be compared with other similar compounds, such as:
N-hydroxy-4-methoxybenzenecarboximidoyl chloride: This compound shares a similar structure but lacks the dimethylaniline moiety.
4-methoxyphenol: Although structurally different, it also contains a methoxy group attached to a benzene ring and is used in various applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5419-90-9 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-18(2)14-8-4-12(5-9-14)16(17)13-6-10-15(19-3)11-7-13;/h4-11,17H,1-3H3;1H |
InChI Key |
KPTBDQNPZHPMMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


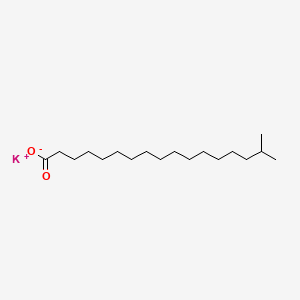

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
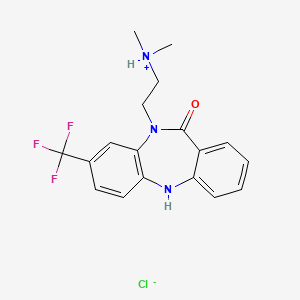
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
